N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a thiophene ring, and an imidazo[1,2-a]pyridine core. These structural elements are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde under acidic conditions.
Attachment of the Furan and Thiophene Rings: The furan-3-ylmethyl and thiophen-2-yl groups can be introduced via nucleophilic substitution reactions. These steps often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Final Coupling: The final step involves coupling the intermediate with 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the carboxamide group, potentially leading to amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in the synthesis of other biologically active compounds.
Biology and Medicine
In biological and medicinal research, N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to the presence of the furan and thiophene rings, which are known for their pharmacological effects.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The furan and thiophene rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, potentially leading to inhibition or activation of biological
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methyl-N-(2-thiophen-2-ylethyl)imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-15-19(23-9-3-2-6-18(23)21-15)20(24)22(13-16-8-11-25-14-16)10-7-17-5-4-12-26-17/h2-6,8-9,11-12,14H,7,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCGMKNVJODASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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